molecular formula C20H14ClFN2O3S2 B2441042 (Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006017-79-3

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2441042
CAS No.: 1006017-79-3
M. Wt: 448.91
InChI Key: WUEVFPJJALWQIL-ATJXCDBQSA-N
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Description

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound featuring a benzothiazole core linked to a chlorobenzo[b]thiophene moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors . The 3-chlorobenzo[b]thiophene-2-carbonyl group is a key structural feature found in biologically active molecules, such as the Smoothened (Smo) receptor agonist SAG, which interacts with the heptahelical domain of Smo to modulate Hedgehog signaling pathways . The presence of both the benzothiazole and benzo[b]thiophene systems, which are common in compounds targeting CSF-1R signaling for oncological applications, suggests potential utility in cell signaling and cancer research . The fluoro and chloro substituents are likely to influence the compound's electronic properties, binding affinity, and metabolic stability. Researchers can leverage this molecule as a key intermediate or a pharmacological tool for probing signal transduction mechanisms and investigating new therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O3S2/c1-2-27-15(25)10-24-17-12(22)7-5-9-14(17)29-20(24)23-19(26)18-16(21)11-6-3-4-8-13(11)28-18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVFPJJALWQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article explores its biological activity, including potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzo[b]thiophene moiety, a fluorinated benzothiazole, and an ethyl acetate functional group. These structural elements suggest interactions with multiple biological targets, potentially leading to diverse therapeutic applications.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound and related compounds:

Compound Structural Features Biological Activity
This compoundBenzo[b]thiophene, fluorobenzo[d]thiazoleAnticancer, antimicrobial
Compound ABenzo[b]thiophene derivativeAnticancer
Compound BDifluorobenzo[d]thiazoleAntimicrobial
Compound CImino-acid analogEnzyme inhibitor
Compound DEster derivativeCytotoxic

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The imino group may interact with enzyme active sites, inhibiting their function.
  • Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Activity : The structural components may enhance membrane permeability in bacterial cells, leading to cell death.

Case Studies and Research Findings

  • Antitumor Activity Evaluation :
    • A study assessing the antitumor effects of related benzothiazole derivatives showed IC50 values ranging from 23.2 to 49.9 μM for the most active compounds, indicating strong potential for this compound in cancer treatment .
  • Antimicrobial Studies :
    • Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, a series of thiazole derivatives exhibited MIC values below 50 μg/mL against various pathogens .
  • Mechanistic Insights :
    • Research has indicated that the compound may exert its effects through photo-induced electron transfer mechanisms, enhancing its reactivity towards biological targets .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?

  • Methodological Answer: The synthesis typically employs the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to form the thiazole core. Critical steps include:
  • Intermediate Formation: Reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-fluoro-2-aminobenzo[d]thiazole under anhydrous conditions to form the imino linkage.
  • Esterification: Introducing the ethyl acetate moiety via nucleophilic substitution.
  • Optimization: Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield (60–75%) .
    Characterization of intermediates via TLC and mass spectrometry ensures purity before proceeding .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer:
  • 1H/13C NMR: Assigns proton environments (e.g., Z-configuration imino group at δ 8.2–8.5 ppm) and confirms aromatic substitution patterns .
  • HPLC: Monitors purity (>95%) using a C18 column with acetonitrile/water gradients .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1620 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yield be systematically optimized using Design of Experiments (DoE)?

  • Methodological Answer:
  • Factor Screening: Use fractional factorial designs to prioritize variables (e.g., solvent, temperature, catalyst loading).
  • Response Surface Methodology (RSM): Model interactions between factors (e.g., temperature vs. reaction time) to identify optimal conditions.
  • Case Study: A flow-chemistry approach improved diphenyldiazomethane synthesis yield by 30% via real-time parameter adjustments . Apply similar DoE frameworks to this compound’s thiazole formation step .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer:
  • Purity Verification: Re-analyze batches via LC-MS to exclude impurities (e.g., hydrolyzed byproducts) .
  • Orthogonal Assays: Compare results across enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm target specificity.
  • Structural Analog Testing: Evaluate analogs (Table 1) to isolate substituent effects on activity .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer:
  • Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Focus on the fluorobenzo[d]thiazole moiety’s role in hydrophobic binding .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

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